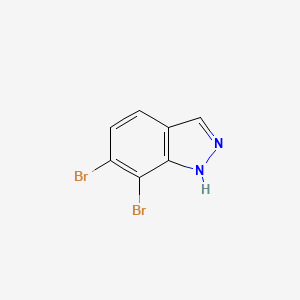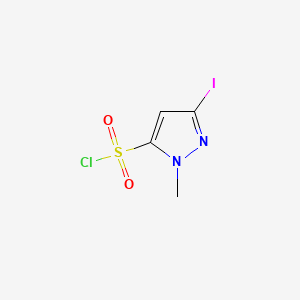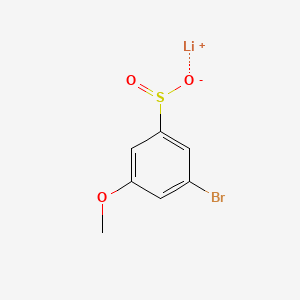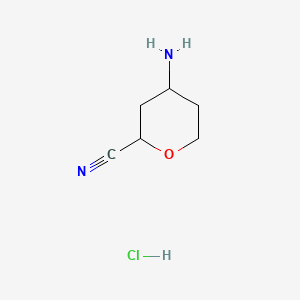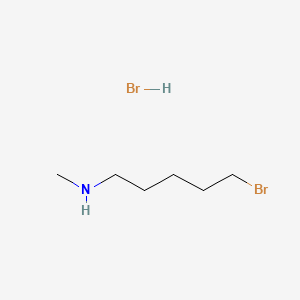![molecular formula C7H11BrNO3P B6610423 [3-(aminomethyl)phenyl]phosphonic acid hydrobromide CAS No. 2763758-69-4](/img/structure/B6610423.png)
[3-(aminomethyl)phenyl]phosphonic acid hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Aminomethyl)phenyl]phosphonic acid hydrobromide (AMPAH) is a bromide salt of phosphonic acid that has a wide variety of applications in scientific research, ranging from biochemical and physiological studies to drug discovery and development. AMPAH is a versatile reagent that has been used in a variety of reactions, including nucleophilic substitution, oxidation-reduction reactions, and hydrolysis. It is also a useful tool for studying the mechanism of action of various compounds.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for [3-(aminomethyl)phenyl]phosphonic acid hydrobromide involves the reaction of 3-(aminomethyl)aniline with phosphorus trichloride followed by hydrolysis and reaction with hydrobromic acid.
Starting Materials
3-(aminomethyl)aniline, Phosphorus trichloride, Water, Hydrobromic acid
Reaction
3-(aminomethyl)aniline is reacted with phosphorus trichloride in the presence of a solvent such as dichloromethane to form 3-(aminomethyl)phenylphosphonochloridate., The resulting product is then hydrolyzed with water to form [3-(aminomethyl)phenyl]phosphonic acid., Finally, [3-(aminomethyl)phenyl]phosphonic acid is reacted with hydrobromic acid to form [3-(aminomethyl)phenyl]phosphonic acid hydrobromide.
Mécanisme D'action
The mechanism of action of [3-(aminomethyl)phenyl]phosphonic acid hydrobromide is not fully understood, but it is believed to act as a proton shuttle, allowing for the transfer of protons between molecules. This allows for the formation of new bonds, as well as the breaking of existing bonds. It also facilitates the exchange of electrons between molecules, which is important for the formation of new compounds. In addition, [3-(aminomethyl)phenyl]phosphonic acid hydrobromide can act as a catalyst, allowing for the formation of new compounds at a faster rate.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of [3-(aminomethyl)phenyl]phosphonic acid hydrobromide are not well understood. However, it is believed to have an effect on the metabolism of proteins and other compounds, as well as on the activity of enzymes. It is also believed to have an effect on the transport of ions and other molecules across cell membranes. In addition, it is believed to have an effect on the production of hormones and other regulatory molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using [3-(aminomethyl)phenyl]phosphonic acid hydrobromide in lab experiments is its versatility. It can be used in a variety of reactions, and it can be used to study the structure and function of proteins and enzymes. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use. For example, it can be toxic if not handled properly, and it can react with other compounds if not stored properly.
Orientations Futures
The potential future directions for using [3-(aminomethyl)phenyl]phosphonic acid hydrobromide are numerous. It could be used to develop new drugs, to study the effects of environmental toxins, and to study the effects of drugs on the body. It could also be used to study the structure and function of proteins and enzymes, and to study the mechanism of action of various compounds. In addition, it could be used to study the metabolism of proteins and other compounds, and to study the transport of ions and other molecules across cell membranes. Finally, it could be used to study the production of hormones and other regulatory molecules.
Applications De Recherche Scientifique
[3-(aminomethyl)phenyl]phosphonic acid hydrobromide is widely used in scientific research, particularly in biochemical and physiological studies. It is often used as a reagent for the synthesis of other compounds, such as peptides and proteins. It is also used to study the mechanism of action of various compounds, as well as to study the structure and function of proteins and enzymes. In addition, [3-(aminomethyl)phenyl]phosphonic acid hydrobromide can be used to study the effects of drugs on the body, and to study the effects of environmental toxins on the body.
Propriétés
IUPAC Name |
[3-(aminomethyl)phenyl]phosphonic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO3P.BrH/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPSTSVATLNPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(O)O)CN.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrNO3P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.04 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Aminomethyl)phenyl]phosphonic acid hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B6610342.png)
![1-(tert-butyldimethylsilyl)-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B6610353.png)
![1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane](/img/structure/B6610359.png)
